Methyl 2-chloro-4-methylbenzoate is an organic compound with the molecular formula . It is classified as an aromatic ester, derived from benzoic acid. In this compound, a chlorine atom is substituted at the second position and a methyl group at the fourth position of the benzene ring. This compound is notable for its applications in organic synthesis and various scientific research contexts, including medicinal chemistry and materials science .
Methyl 2-chloro-4-methylbenzoate can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications such as purity levels and safety data sheets. The compound falls under the category of esters, specifically aromatic esters, due to its structure featuring an ester functional group attached to a chlorinated aromatic ring .
The synthesis of methyl 2-chloro-4-methylbenzoate typically involves the esterification of 2-chloro-4-methylbenzoic acid with methanol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete transformation of the acid into the ester.
Common Synthesis Route:
In industrial settings, continuous flow reactors may be utilized to enhance yield and efficiency, often followed by purification techniques such as distillation or recrystallization to achieve the desired purity level .
Methyl 2-chloro-4-methylbenzoate has a well-defined molecular structure characterized by:
COC(=O)c1c(Cl)cc(C)cc1
The structure features a benzene ring with a chlorine substituent at position two and a methyl substituent at position four, along with a methoxycarbonyl group (ester) attached to the benzene ring .
Methyl 2-chloro-4-methylbenzoate can undergo several significant chemical reactions:
Relevant data regarding these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
Methyl 2-chloro-4-methylbenzoate has various scientific uses:
Catalytic oxidation of toluene derivatives provides a direct route to methyl benzoates. For Methyl 2-chloro-4-methylbenzoate, cobalt(II) oxide ($Co2O3$) and copper(I) iodide (CuI) catalyze the selective oxidation of 2-chloro-4-methyltoluene intermediates followed by esterification. The catalyst facilitates molecular oxygen activation under moderate pressures (1.0–3.0 MPa), converting the methyl substituent to a carboxylic functionality. Subsequent esterification with methanol occurs in situ or as a separate step, achieving yields >75% under optimized conditions. Key advantages include reduced halogen scrambling versus acidic or basic media and tolerance to the electron-withdrawing chlorine substituent. Catalyst loadings of 5–10 mol% relative to substrate balance activity and cost, while temperatures of 140–160°C prevent decarboxylation side reactions [7].
Pressurized nitric acid oxidation enables efficient conversion of 2-chloro-4-methyltoluene to the corresponding benzoic acid precursor. The patented CN105017101A system operates at 140–200°C under oxygen pressure (0–3.0 MPa), with nitric acid (25–65 wt%) as co-oxidant:
Table 1: Nitric Acid Oxidation Parameters for 2-Chloro-4-methylbenzoic Acid Synthesis
Parameter | Optimal Range | Function |
---|---|---|
Nitric Acid Concentration | 25–65 wt% | Primary oxidant; lower concentrations reduce side-product formation |
Oxygen Pressure | 1.0–3.0 MPa | Regenerates HNO₃ from NOx byproducts, minimizing nitric acid consumption |
Temperature | 140–200°C | Ensures substrate melting and reaction kinetics; >160°C enhances conversion |
Catalyst (CuI/Co₂O₃) | 5–10 mol% | Accelerates oxidation cycle; enables 40–50% reduction in HNO₃ usage |
Reaction Time | 4–4.5 h | Complete conversion with <5% residual intermediates |
The oxygen headspace critically minimizes NOx emissions by >60% compared to atmospheric processes through in situ re-oxidation of NO to HNO₃. A two-stage oxygen replenishment protocol—initial pressurization followed by repressurization after 1 h—maintains reaction stoichiometry. This reduces the 2-chloro-4-methyltoluene:HNO₃ molar ratio to 1:0.5–2.0 versus literature 1:4–5, enhancing cost-efficiency and environmental compatibility .
Solvent-free processing at 140–200°C circumvents solubility limitations of halogenated toluenes. The substrate (2-chloro-4-methyltoluene), nitric acid, and catalyst form a molten homogeneous phase, enabling:
After oxidation completion, the crude 2-chloro-4-methylbenzoic acid is esterified in situ by adding methanol and catalytic sulfuric acid (65–70°C, 4–6 h). Fusion conditioning yields >90% benzoic acid intermediate at 180°C, with subsequent esterification pushing overall yields to 80–85%. Critical to success is rigorous moisture exclusion to prevent catalyst deactivation (CuI hydrolysis) and acid dilution. Post-reaction, unreacted HNO₃ and NOx are recovered via absorption towers for recycling [5].
Halogenation preceding esterification offers regioselectivity advantages. Two dominant pathways exist:
Pathway A: Chlorination → Esterification
Pathway B: Esterification → Chlorination
Table 2: Halogenation-Esterification Route Performance Comparison
Parameter | Pathway A (Chlorination First) | Pathway B (Esterification First) |
---|---|---|
Overall Yield | 80–85% | 70–75% |
Regioselectivity | >95% (aliphatic Cl) | 85–88% (aromatic Cl) |
Key Impurity | Di/tri-chlorinated toluenes (<3%) | 3-Chloro isomer (~12%) |
Purification Complexity | Simple distillation | Silica gel chromatography |
Scalability | Kilogram-scale demonstrated | Limited to <100g batches |
Pathway A dominates industrial settings due to higher robustness, though Pathway B remains relevant for lab-scale ortho-functionalization studies [5] [6] [7].
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